3-(3-Tritylimidazol-4-yl)propanal
Overview
Description
. This compound is known for its unique structure, which includes an imidazole ring substituted with a trityl group and a propanal side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tritylimidazol-4-yl)propanal typically involves the reaction of trityl chloride with imidazole to form 3-tritylimidazole. This intermediate is then subjected to a formylation reaction to introduce the propanal group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Tritylimidazol-4-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: 3-(3-Tritylimidazol-4-yl)propanoic acid.
Reduction: 3-(3-Tritylimidazol-4-yl)propanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Tritylimidazol-4-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Tritylimidazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Tritylimidazol-4-yl)propionaldehyde
- 3-(3-Tritylimidazol-4-yl)propanol
- 3-(3-Tritylimidazol-4-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(3-Tritylimidazol-4-yl)propanal stands out due to its unique combination of structural features, including the trityl group and the propanal side chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-tritylimidazol-4-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-18-10-17-24-19-26-20-27(24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADMTLRGVCYWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403924 | |
Record name | 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186096-23-1 | |
Record name | 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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